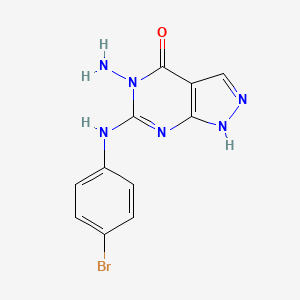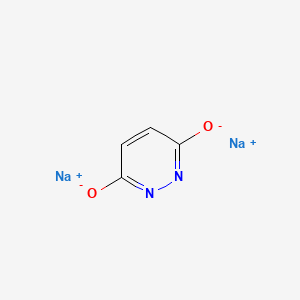
Maleic hydrazide disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleic hydrazide disodium salt is a derivative of maleic hydrazide, a plant growth regulator that inhibits cell division but not cell enlargement. It is commonly used to prevent sprouting in stored crops such as potatoes, onions, garlic, and carrots . Maleic hydrazide was first identified in the 1940s and has since found various applications in agriculture and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maleic hydrazide disodium salt can be synthesized through the reaction of maleic hydrazide with sodium hydroxide. The reaction typically involves dissolving maleic hydrazide in water and adding sodium hydroxide to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced by reacting maleic hydrazide with an aqueous solution of sodium hydroxide. The mixture is then heated and stirred to ensure complete dissolution and reaction. The resulting solution is filtered and evaporated to obtain the solid disodium salt .
Chemical Reactions Analysis
Types of Reactions
Maleic hydrazide disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Maleic acid derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazides.
Scientific Research Applications
Maleic hydrazide disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Employed in plant physiology studies to investigate the effects of growth regulators on plant development.
Medicine: Studied for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in agriculture to prevent sprouting in stored crops and to control volunteer plants
Mechanism of Action
Maleic hydrazide disodium salt exerts its effects by inhibiting cell division. It is absorbed by the plant and translocated to meristematic tissues, where it interferes with DNA synthesis and cell division processes. This results in the inhibition of growth and sprouting in treated plants . The molecular targets include enzymes involved in DNA replication and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Chlorpropham: Another plant growth regulator used to prevent sprouting in stored crops.
Flumetralin: A systemic plant growth regulator used to control sucker growth in tobacco.
Butralin: A local systemic herbicide used to control weed growth.
Uniqueness
Maleic hydrazide disodium salt is unique in its ability to inhibit cell division without affecting cell enlargement. This makes it particularly effective in preventing sprouting in stored crops without causing significant morphological changes. Additionally, its systemic properties allow it to be absorbed and translocated within the plant, providing long-lasting effects .
Properties
CAS No. |
6365-94-2 |
|---|---|
Molecular Formula |
C4H2N2Na2O2 |
Molecular Weight |
156.05 g/mol |
IUPAC Name |
disodium;pyridazine-3,6-diolate |
InChI |
InChI=1S/C4H4N2O2.2Na/c7-3-1-2-4(8)6-5-3;;/h1-2H,(H,5,7)(H,6,8);;/q;2*+1/p-2 |
InChI Key |
WFJSFNCNMZKUTI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=NN=C1[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)


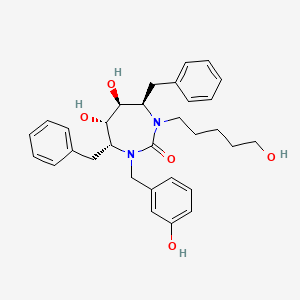
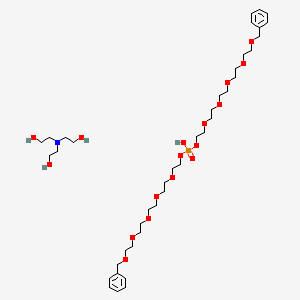

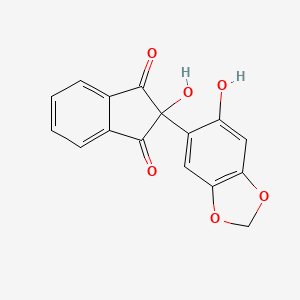
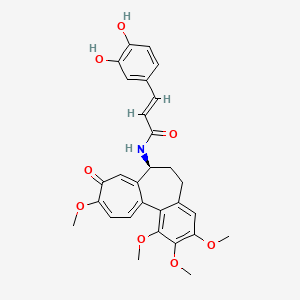

![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)
